molecular formula C12H18BrN3 B1411704 1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine CAS No. 1707604-99-6

1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B1411704
CAS No.: 1707604-99-6
M. Wt: 284.2 g/mol
InChI Key: LSHZFZMUMDAGIK-UHFFFAOYSA-N
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Description

1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine is a chemical compound characterized by its bromopyridine and piperidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine typically involves the reaction of 4-bromopyridine-3-carboxylic acid with N,N-dimethylpiperidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and a reducing agent like lithium aluminum hydride (LiAlH4).

Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form 1-(4-bromopyridin-3-yl)-N,N-dimethylpiperidin-4-one.

  • Reduction: Reduction reactions can yield 1-(4-bromopyridin-3-yl)-N,N-dimethylpiperidin-4-ol.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine has found applications in several scientific research areas:

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It serves as a building block for the development of bioactive compounds.

  • Medicine: The compound has potential therapeutic applications, including its use in drug discovery and development.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine is compared with other similar compounds to highlight its uniqueness:

  • 1-(4-Bromopyridin-3-yl)piperidin-4-ol: Similar structure but lacks the N,N-dimethyl group.

  • 4-Bromopyridine-3-boronic acid: Contains a boronic acid group instead of the piperidine ring.

  • 2-Bromopyridine-4-carboxylic acid: Different functional groups and positions on the pyridine ring.

Properties

IUPAC Name

1-(4-bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3/c1-15(2)10-4-7-16(8-5-10)12-9-14-6-3-11(12)13/h3,6,9-10H,4-5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHZFZMUMDAGIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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